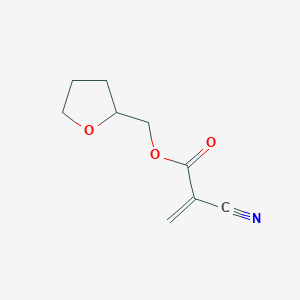
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate is a chemical compound known for its unique structure and properties It is a member of the ester family, characterized by the presence of an oxolane ring and a cyano group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl 2-cyanoprop-2-enoate typically involves the esterification of oxolane-2-methanol with 2-cyanoprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
(Oxolan-2-yl)methyl 2-cyanoprop-2-enoate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl 2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate various biochemical pathways, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate: Similar ester structure but with different reactivity.
Methyl methacrylate: Shares the ester functional group but lacks the cyano group.
Oxolane-2-carboxylic acid: Similar oxolane ring structure but different functional groups.
Properties
CAS No. |
72838-75-6 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C9H11NO3/c1-7(5-10)9(11)13-6-8-3-2-4-12-8/h8H,1-4,6H2 |
InChI Key |
FNVQIYPKWVVQID-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(=O)OCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















